molecular formula C15H18O3 B2631271 7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1269285-05-3

7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B2631271
CAS No.: 1269285-05-3
M. Wt: 246.306
InChI Key: DSODKSULHXYBLA-UHFFFAOYSA-N
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Description

7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a chemical reagent featuring a privileged spiro chromanone scaffold for advanced pharmaceutical research and drug discovery. This rigid, three-dimensional structure is a key synthon for building novel heterocyclic compounds with potential biological activity. Scientific literature indicates that the spiro chromanone core is a crux for developing new antimicrobial agents to address the growing challenge of antimicrobial resistance (AMR) . Researchers utilize this scaffold to design and synthesize novel compounds that are evaluated for efficacy against a range of microbes, including Gram-positive bacteria such as Staphylococcus aureus , Gram-negative bacteria such as Escherichia coli , and the fungus Candida albicans . The precise three-dimensionality of the spiro chromanone skeleton maximizes key interactions with microbial targets, as demonstrated by molecular docking studies showing high binding affinities for penicillin-binding proteins, DNA gyrase, and lanosterol 14-alpha demethylase . This compound is intended for use in the synthesis of more complex derivatives, such as Mannich bases, azo dyes, and various hydrazones, which are screened for their anti-infective potential. In silico predictions of biological activity and ADMET properties further support the value of this chemotype in early-stage drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODKSULHXYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can be achieved through a series of organic reactions. One common method involves the use of a Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to interact with cellular components, potentially leading to anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents References
7-Hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one C₁₆H₁₈O₃ 258.32 7-OH, 3'-CH₃
4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one C₁₈H₂₄O₃ 288.40 7-OH, 4'-t-Bu
6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one C₁₅H₁₈O₃ 246.30 6-OH
Spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one C₁₃H₁₅NO₂ 217.27 Benzoxazine ring, no hydroxyl group
7-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)spiro[chromane-2,1'-cyclohexan]-4-one C₂₈H₃₇N₂O₄ 465.61 7-O-linked piperazine-methoxyphenyl chain

Key Observations :

  • Substituent Effects : The tert-butyl group in the 4'-position (288.40 Da) increases molecular weight and lipophilicity compared to the methyl-substituted analog (258.32 Da) .
  • Heterocyclic Variations : Replacement of the chromene ring with a benzoxazine (217.27 Da) alters electron distribution and bioactivity .

Key Observations :

  • Anti-Inflammatory Activity : Spiroquinazoline derivatives exhibit COX-1/COX-2 inhibition, with IC₅₀ values comparable to indomethacin .
  • Anticancer Potential: PARP-1 inhibitors derived from spiroquinazolines show cytotoxic effects against breast cancer cells (MCF-7) with IC₅₀ < 10 µM .
  • Stability Issues : The 6-hydroxy analog (CAS 1096835-51-6) was discontinued, suggesting challenges in synthesis or stability .
Structure-Activity Relationships (SAR)
  • Hydroxyl Group Position : The 7-hydroxy substituent may enhance hydrogen bonding with enzyme active sites, as seen in HIF PHD inhibitors .
  • Bulky Substituents : The tert-butyl group in 4'-tert-butyl-7-hydroxyspirochromene improves metabolic stability but may reduce solubility .
  • Heterocyclic Modifications : Benzoxazine-containing spiro compounds lack hydroxyl groups but retain activity via alternative binding modes (e.g., π-π stacking) .

Biological Activity

7-Hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, a spiro compound, exhibits a unique structural configuration that combines a chromene moiety with a cyclohexane ring. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, including antioxidant and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₁₈O₃
  • CAS Number: 1217538-35-6
  • IUPAC Name: (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

The compound's structure allows for diverse interactions with biological targets, which is crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group in the structure can form hydrogen bonds, while the chromene moiety can participate in π-π stacking interactions. These interactions may modulate the activity of various enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The mechanism involves scavenging free radicals and inhibiting lipid peroxidation, which can protect cells from oxidative damage .

Anticancer Activity

Several studies have reported the anticancer effects of chromene derivatives. For instance, derivatives of chromene have been shown to inhibit cell proliferation in various cancer cell lines such as human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) . The cytotoxicity of these compounds is often evaluated using assays that measure cell viability after exposure to different concentrations.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MICs) have been determined for several pathogens, indicating the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1AntioxidantShowed significant free radical scavenging activity with an IC50 value indicating potency .
Study 2AnticancerDemonstrated cytotoxic effects against HCT-116 and MCF-7 cell lines with IC50 values in the low micromolar range .
Study 3AntimicrobialExhibited antimicrobial activity against E. coli and Streptococcus pneumoniae with MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, and how are reaction conditions optimized?

  • The compound is typically synthesized via condensation reactions. For example, spiropyran derivatives are prepared by reacting 8'-formyl-7'-hydroxy-3-methyl-4-oxo-3,4-dihydro-2H-1,3-benzoxazine-2-spiro-2'-[2H]-chromene with amines like 2-aminophenol under reflux conditions in ethanol. Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Yields are optimized using catalytic systems, such as acid or base catalysts, and monitored via TLC .
  • Characterization relies on 1H^1H NMR, 13C^{13}C NMR, IR, and UV/vis spectroscopy. For example, 1H^1H NMR in DMSO-d6 can resolve spirocyclic protons (δ 0.89–3.05 ppm) and aromatic resonances (δ 6.5–8.0 ppm), while IR confirms carbonyl stretches (~1710 cm1^{-1}) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values). Structural confirmation combines 1H^1H-13C^{13}C HSQC and HMBC NMR to assign spirocyclic connectivity, while mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+) .

Q. What are the common derivatives of this compound, and how do functional groups influence reactivity?

  • Derivatives include halogenated (e.g., chloro, fluoro) and alkyl-substituted analogs. The hydroxy group at position 7 is prone to oxidation (e.g., to ketones using Jones reagent), while the methyl group on the cyclohexane ring undergoes Friedel-Crafts alkylation. Substituents like trifluoromethyl enhance metabolic stability but may reduce solubility .

Q. What solvent systems are recommended for enhancing solubility in biological assays?

  • Hydrochloride salts improve aqueous solubility (e.g., 6-Methoxyspiro derivatives in PBS at pH 7.4). Co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes are used for in vitro studies to prevent aggregation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H^1H NMR splitting patterns) be resolved for spirocyclic systems?

  • Spirocyclic compounds often exhibit complex splitting due to restricted rotation. Dynamic NMR experiments (variable-temperature 1H^1H NMR) can distinguish conformational isomers. For example, cyclohexane chair-flip dynamics may coalesce proton signals at elevated temperatures (e.g., 50–80°C in DMSO-d6) .
  • Computational tools (DFT, Gaussian09) model dihedral angles and predict coupling constants, aiding spectral assignment .

Q. What strategies mitigate low yields in multi-step syntheses of spirochromene derivatives?

  • Yield optimization:

  • Step 1 (Cyclization): Use microwave-assisted synthesis (120°C, 30 min) to accelerate ring closure, improving yields from 50% to 75% .
  • Step 2 (Functionalization): Employ flow chemistry for precise control of reaction time (residence time <2 min) and stoichiometry, reducing byproducts .
    • Contradictions in yield data (e.g., 65% vs. 85%) often arise from purification methods (e.g., column chromatography vs. recrystallization) .

Q. How do researchers design bioactivity assays to evaluate anticancer potential while minimizing false positives?

  • In vitro models: Use panel-based screening (NCI-60 cell lines) with dose-response curves (IC50_{50} values). Include positive controls (e.g., doxorubicin) and counter-screens for cytotoxicity (e.g., HEK293 normal cells) .
  • Mechanistic studies: ROS generation is quantified via DCFH-DA fluorescence, while apoptosis is confirmed via Annexin V/PI flow cytometry. Target engagement (e.g., topoisomerase inhibition) requires SPR or thermal shift assays .

Q. What computational methods predict regioselectivity in electrophilic substitutions on the chromene ring?

  • DFT calculations (M06-2X/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-rich sites (e.g., C-5 position) for nitration or sulfonation. MD simulations (AMBER) model solvent effects, explaining discrepancies between theoretical and experimental regioselectivity .

Q. How are stability challenges (e.g., photodegradation) addressed in formulation studies?

  • Photostability is assessed under ICH Q1B guidelines (UV light, 1.2 million lux hours). Encapsulation in PLGA nanoparticles (150–200 nm, PDI <0.1) reduces degradation by 40% compared to free drug .

Data Contradictions and Resolution

  • Spectral vs. Crystallographic Data: Discrepancies in bond lengths (X-ray vs. DFT) are resolved using Hirshfeld surface analysis to account for crystal packing effects .
  • Biological Activity Variability: Batch-to-batch differences in purity (>98% by HPLC) and stereochemical integrity (chiral HPLC) are critical for reproducibility in IC50_{50} values .

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